

# Ibrexafungerp: A Novel Agent Against Fluconazole-Resistant *Candida auris*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antifungal agent 1*

Cat. No.: *B560594*

[Get Quote](#)

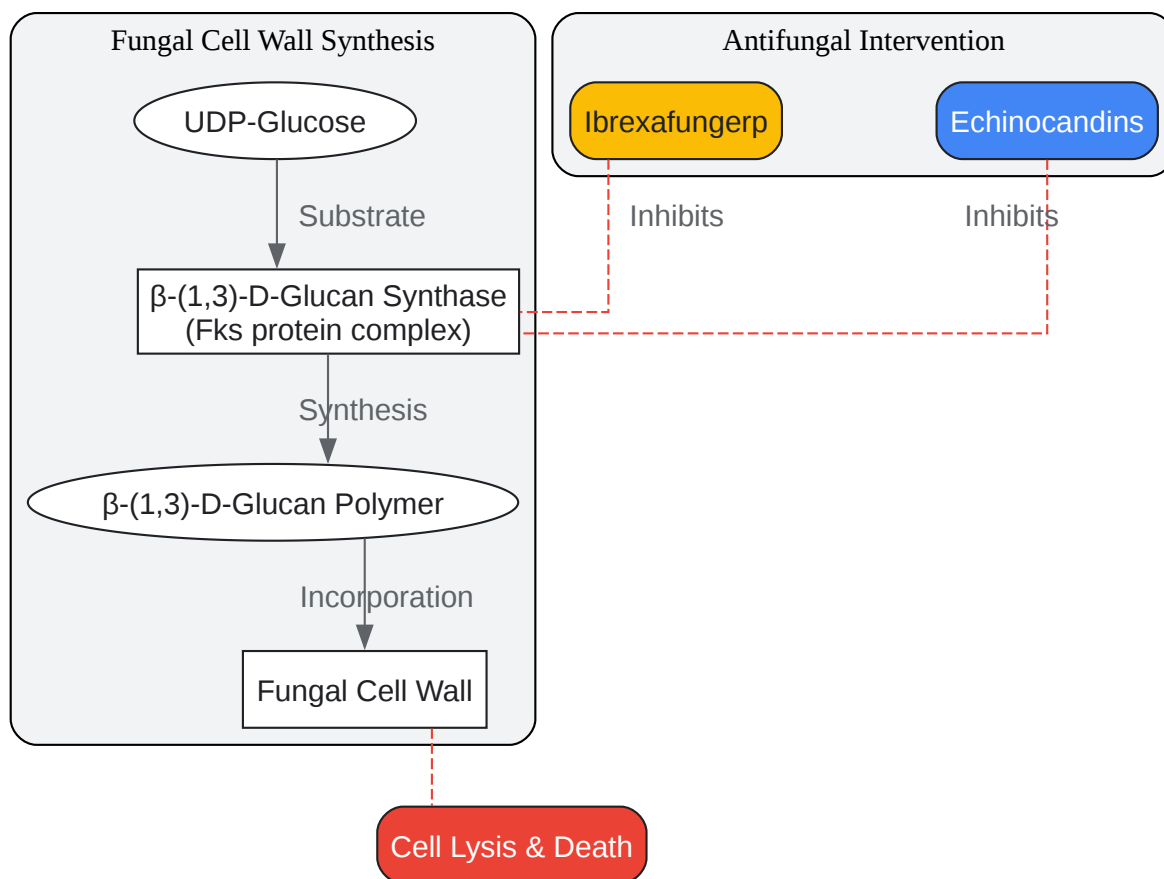
A Comparative Guide for Researchers and Drug Development Professionals

*Candida auris*, an emerging multidrug-resistant fungal pathogen, presents a significant global health threat. With high rates of resistance to common antifungals, particularly fluconazole, the need for novel therapeutic options is urgent. This guide provides a comparative analysis of Ibrexafungerp, a first-in-class triterpenoid antifungal, and its efficacy against fluconazole-resistant *C. auris*.

## Mechanism of Action: A New Approach to an Old Target

Ibrexafungerp, like the echinocandin class of antifungals, targets the fungal cell wall by inhibiting the (1 → 3)- $\beta$ -D-glucan synthase enzyme.<sup>[1][2]</sup> This enzyme is crucial for the synthesis of  $\beta$ -(1,3)-D-glucan, a key polymer that maintains the structural integrity of the fungal cell wall.<sup>[3][4]</sup> Inhibition of this process leads to a compromised cell wall, increased permeability, and ultimately, fungal cell death.<sup>[4]</sup>

A key distinction from echinocandins is that ibrexafungerp appears to bind to a different site on the glucan synthase enzyme.<sup>[3]</sup> This may explain why ibrexafungerp retains activity against some *C. auris* strains that have developed resistance to echinocandins through mutations in the FKS genes.<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

**Caption:** Mechanism of Ibrexafungerp Action.

## In Vitro Efficacy: Potent Activity Against Resistant Strains

Ibrexafungerp has demonstrated consistent and potent in vitro activity against a large number of clinical *C. auris* isolates, the majority of which are resistant to fluconazole. Multiple studies have established its efficacy, with Minimum Inhibitory Concentration (MIC) values that are significantly lower than those for fluconazole.

The following tables summarize the comparative in vitro activity of ibrexafungerp against fluconazole-resistant *C. auris*.

Table 1: Ibrexafungerp vs. Comparator Antifungals Against *C. auris* Isolates

Antifungal Agent	Number of Isolates	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Reference(s)
Ibrexafungerp	>400	0.06 - 2.0	0.5	1.0	[1][2]
Fluconazole	>100	2 - >256	-	>64	[1][2]
Amphotericin B	>100	-	-	4	[2]
Anidulafungin	>100	0.03 - >16	-	0.25	[1][2]
Caspofungin	>100	0.03 - >16	-	1	[1][2]
Micafungin	>100	0.03 - >16	-	1	[1][2]

MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Notably, ibrexafungerp maintains its activity against *C. auris* isolates that exhibit elevated MICs to echinocandins, including those with known FKS1 mutations.[2][5] In a study of eight echinocandin-resistant isolates harboring the S639F Fks1 alteration, the ibrexafungerp MIC ranged from 0.25 to 0.5 µg/mL.[2]

## In Vivo Efficacy: Promising Results in Animal Models

The potent in vitro activity of ibrexafungerp translates to significant in vivo efficacy in various animal models of *C. auris* infection.

**Disseminated Infection Model:** In a neutropenic murine model of invasive candidiasis caused by a fluconazole-resistant *C. auris* strain, oral ibrexafungerp treatment resulted in marked improvements in survival and significant reductions in kidney fungal burden compared to both

vehicle control and fluconazole.[6][7][8] In these studies, the efficacy of higher doses of ibrexafungerp was comparable to that of caspofungin.[6][7]

Table 2: Summary of In Vivo Efficacy in a Murine Model of Disseminated *C. auris* Infection

Treatment Group	Dosage	Survival Advantage vs. Control	Reduction in Kidney Fungal Burden	Reference(s)
Ibrexafungerp	20, 30, 40 mg/kg BID	Significant ( $P \leq 0.02$ )	$>1.5 \log_{10}$ reduction	[6]
Fluconazole	20 mg/kg QD	No improvement	No reduction	[6][7]
Caspofungin	10 mg/kg IP QD	Significant ( $P = 0.001$ )	Significant reduction	[6]
Vehicle Control	-	-	-	[6]

Cutaneous Infection Model: Given that *C. auris* can colonize the skin, leading to nosocomial spread, a guinea pig cutaneous infection model was utilized to evaluate ibrexafungerp.[9] Oral administration of ibrexafungerp reduced the severity of skin lesions and significantly lowered the fungal burden in the infected tissue compared to untreated controls.[9]

## Clinical Evidence: The CARES Study

The CARES study (NCT03363841) is an ongoing, open-label clinical trial evaluating the efficacy and safety of oral ibrexafungerp in patients with candidiasis caused by *C. auris*. [2][10] Patients enrolled in the study were either treatment-naïve or had infections that were refractory to standard antifungal therapy.[11]

Interim results from 18 patients with *C. auris* infections (including candidemia and urinary tract infections) showed positive outcomes.[11][12] Two patients with candidemia experienced a complete response after treatment with ibrexafungerp.[2] These preliminary clinical findings are promising and support the continued development of ibrexafungerp as a treatment option for difficult-to-treat *C. auris* infections.[12]

## Experimental Protocols

## Antifungal Susceptibility Testing

The in vitro activity of ibrexafungerp and comparator agents is determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) M27 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).<sup>[5]</sup><sup>[13]</sup>



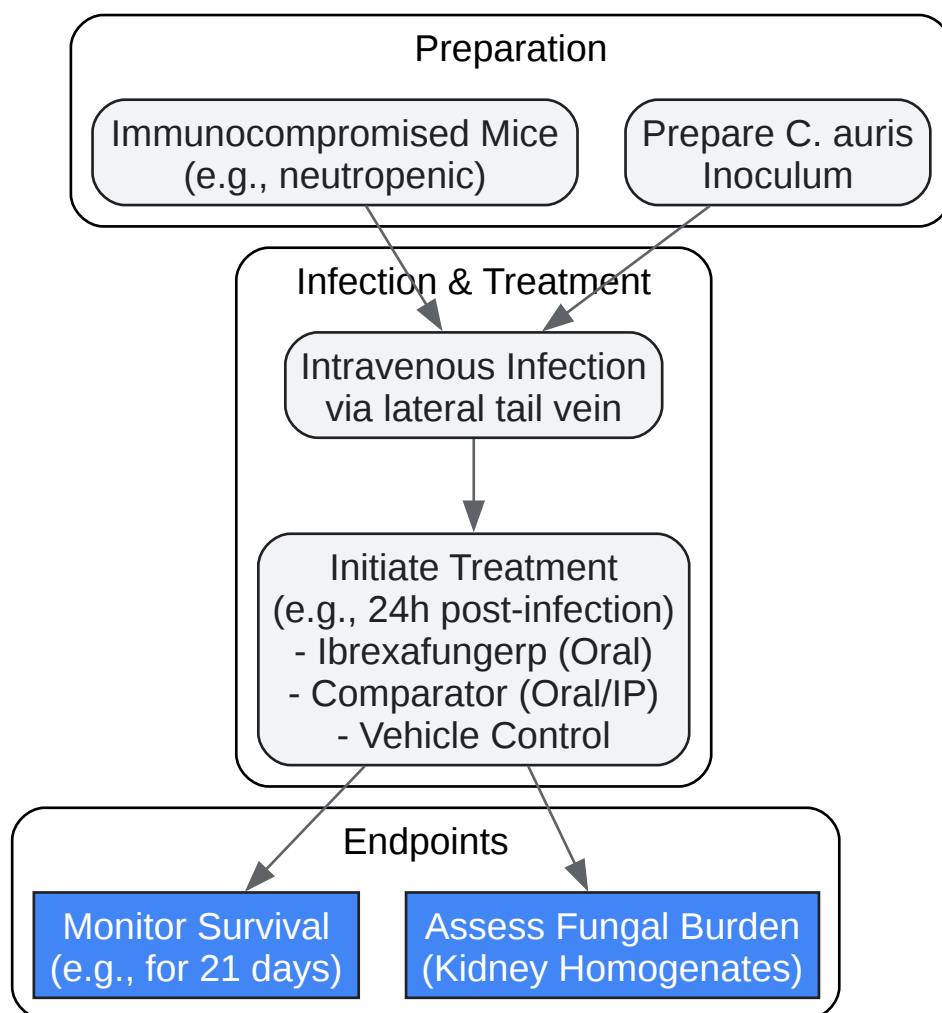
[Click to download full resolution via product page](#)

**Caption:** Broth Microdilution Workflow.

- **Inoculum Preparation:** *C. auris* isolates are grown on agar plates, and a standardized suspension of fungal cells is prepared in sterile saline or RPMI 1640 medium. The suspension is adjusted to a specific turbidity corresponding to a defined cell density.
- **Drug Dilution:** A series of two-fold dilutions of each antifungal agent is prepared in 96-well microtiter plates containing RPMI 1640 medium.
- **Inoculation:** Each well is inoculated with the prepared fungal suspension.
- **Incubation:** The plates are incubated at 35°C for 24 hours.
- **Endpoint Reading:** The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically  $\geq 50\%$  reduction) compared to the drug-free control well.

## Murine Model of Invasive Candidiasis

This in vivo model is used to assess the efficacy of antifungal agents in a systemic infection.<sup>[6]</sup><sup>[8]</sup>



[Click to download full resolution via product page](#)

**Caption:** Workflow for In Vivo Disseminated Infection Model.

- Animal Model: Typically, neutropenic mice are used to establish a robust infection, as they are more susceptible to candidiasis. Neutropenia is induced using agents like cyclophosphamide.
- Infection: Mice are infected intravenously via the lateral tail vein with a specific inoculum of a fluconazole-resistant *C. auris* strain.
- Treatment Initiation: Treatment is often delayed (e.g., for 24 hours) to allow the infection to establish.[6] Animals are then randomized into groups to receive the vehicle control,

ibrexafungerp (administered orally), or comparator antifungals (e.g., fluconazole orally, caspofungin intraperitoneally).

- Efficacy Assessment: Key endpoints include:
  - Survival: Animals are monitored over a period (e.g., 21 days), and survival curves are generated.
  - Fungal Burden: A subset of animals is euthanized at specific time points, and organs (primarily kidneys) are harvested, homogenized, and plated to quantify the number of colony-forming units (CFU).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 2. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive

Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of Ibrexafungerp (SCY-078) against Candida auris in an In Vivo Guinea Pig Cutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. scynexis.com [scynexis.com]
- 12. scynexis.com [scynexis.com]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- To cite this document: BenchChem. [Ibrexafungerp: A Novel Agent Against Fluconazole-Resistant Candida auris]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560594#antifungal-agent-1-efficacy-in-fluconazole-resistant-candida-auris]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)